N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride
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Overview
Description
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, including a cyclopropyl group and an ethyl group attached to the piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Ethylation: The ethyl group is introduced through alkylation reactions, typically using ethyl halides in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is used in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies involving the modulation of neurotransmitter systems.
Industry: Used in the synthesis of specialty chemicals and intermediates for agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-methylpiperidin-4-amine
- N-cyclopropyl-1-propylpiperidin-4-amine
- N-cyclopropyl-1-butylpiperidin-4-amine
Uniqueness
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is unique due to its specific structural features, such as the presence of both cyclopropyl and ethyl groups. These features confer distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
CAS No. |
2866323-33-1 |
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Molecular Formula |
C10H22Cl2N2 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
N-cyclopropyl-1-ethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-12-7-5-10(6-8-12)11-9-3-4-9;;/h9-11H,2-8H2,1H3;2*1H |
InChI Key |
ZRJMDGZBHBRLDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC2CC2.Cl.Cl |
Origin of Product |
United States |
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